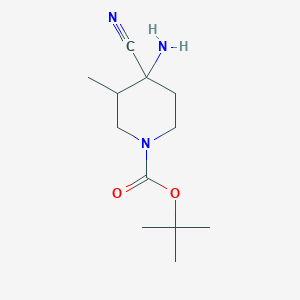

tert-butyl4-amino-4-cyano-3-methylpiperidine-1-carboxylate

Description

tert-butyl4-amino-4-cyano-3-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and three distinct substituents at the 3- and 4-positions: a methyl group (3-position), and both amino and cyano groups (4-position). This structure is a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor modulators. The 3-methyl group contributes steric hindrance, which may modulate conformational flexibility .

Properties

IUPAC Name |

tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-9-7-15(6-5-12(9,14)8-13)10(16)17-11(2,3)4/h9H,5-7,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYARUVJKPPVIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C#N)N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876721-45-7 | |

| Record name | tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require the use of catalysts or bases to facilitate the reaction .

Industrial Production Methods: Industrial production of tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group or other reduced forms.

Substitution: The amino and cyano groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

Overview

Tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate is a chemical compound notable for its structural features, including a piperidine ring with various substituents. This compound has garnered attention for its applications in pharmaceutical research and organic synthesis, particularly as an intermediate in the development of new therapeutic agents.

Pharmaceutical Applications

-

Synthesis of Analgesics and Anti-inflammatory Agents :

- Tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of novel analgesics. Its unique structural properties allow for modifications that enhance pharmacological activity and reduce side effects associated with traditional pain management drugs.

- Development of Antibacterial Compounds :

-

Neuropharmacological Research :

- Recent studies have investigated the binding affinity of compounds derived from tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate to various neuroreceptors. For instance, derivatives have shown promise in targeting the colony-stimulating factor 1 receptor (CSF1R), which is implicated in neuroinflammation and related disorders .

Chemical Synthesis

The synthesis of tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate typically involves multi-step reactions:

- Starting Materials : The synthesis often begins with N-Boc-protected piperidines, which are then reacted with appropriate nitriles or other electrophiles under controlled conditions.

- Reaction Conditions : Common solvents include tetrahydrofuran (THF) and dichloromethane, with reactions often conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive intermediates .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural differences and similarities between the target compound and selected analogs:

Biological Activity

Tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate (CAS No. 530115-96-9) is a chemical compound characterized by its unique piperidine structure, which includes an amino group and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and enzyme inhibition.

- Molecular Formula : C₁₂H₂₀N₂O₂

- Molecular Weight : 224.299 g/mol

- Structure : The compound features a tert-butyl ester at the carboxylic acid functional group, an amino group, and a cyano group at the 4-position of the piperidine ring.

The biological activity of tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Its mechanism of action may involve:

- Inhibition or Activation of Enzymes : Depending on the binding affinity, it can act as an inhibitor or activator of certain enzymes.

- Receptor Binding : The compound may bind to various receptors, influencing signal transduction pathways involved in cellular communication and metabolic regulation.

Neuropharmacology

Research indicates that this compound may have significant implications in neuropharmacology. It has been evaluated for its potential as a radioligand in imaging studies targeting the Colony Stimulating Factor 1 Receptor (CSF1R), which is implicated in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease (AD).

Key Findings :

- In vitro studies demonstrated a high binding affinity for CSF1R, with an IC50 value of approximately 0.59 nM .

- Biodistribution studies in murine models revealed that the compound exhibited moderate brain uptake, with enhanced uptake observed in models of neuroinflammation induced by lipopolysaccharide (LPS) .

Medicinal Chemistry

Tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate serves as a valuable building block in the synthesis of various biologically active molecules. Its structural features allow for versatile modifications that can enhance biological activity or target specificity.

Applications :

- Synthesis of CNS-targeting compounds : The compound is utilized as an intermediate in developing pharmaceuticals aimed at treating central nervous system disorders.

- Biochemical Assays : It acts as a probe or ligand in various biochemical assays, facilitating the study of enzyme interactions and receptor binding dynamics .

Study on CSF1R Binding

A study investigated the binding properties of tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate using autoradiography techniques on post-mortem brain tissues from Alzheimer's patients. The results indicated significantly elevated binding values in the frontal cortex compared to age-matched controls, suggesting its potential utility in understanding neuroinflammatory processes associated with AD .

Synthesis and Activity Refinement

Further research focused on refining the chemical structure to improve solubility and metabolic stability while maintaining biological activity. Modifications led to derivatives with enhanced potency against specific targets, indicating that structural changes could optimize therapeutic profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate | C₁₂H₁₉N₂O₂ | Contains a cyano group; used as an intermediate |

| Tert-butyl 4-amino-piperidine-1-carboxylate | C₁₂H₁₉N₂O₂ | Lacks cyano functionality; used in CNS-targeting drugs |

| Tert-butyl 4-(aminomethyl)-3-fluoro-piperidine | C₁₂H₁₉F N₂O₂ | Fluorine substitution alters receptor interaction |

Q & A

Q. What are the recommended synthetic routes for tert-butyl4-amino-4-cyano-3-methylpiperidine-1-carboxylate, and what key reaction conditions are involved?

The synthesis typically involves multi-step reactions starting with the piperidine core. A common approach includes:

- Step 1 : Formation of the piperidine ring via cyclization of a precursor, such as a substituted nitrile or amine.

- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to stabilize the amine during subsequent reactions.

- Step 3 : Functionalization at the 3- and 4-positions using nucleophilic substitution (e.g., cyanation via KCN or NaCN under anhydrous conditions) and reductive amination for the amino group.

- Key Conditions : Anhydrous solvents (THF, DMF), low temperatures (−78°C to 0°C) for sensitive steps, and purification via silica gel chromatography .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Due to limited toxicity data, researchers should:

- Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood .

- Store the compound in a cool, dry environment away from oxidizers and acids.

- Follow spill protocols : Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl), cyano (C≡N) absence of proton signals, and piperidine ring geometry.

- FTIR : Cyano stretch (~2200 cm⁻¹) and carbonyl (C=O) from the Boc group (~1700 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 297.3 for C₁₃H₂₁N₃O₂).

- HPLC-TOF : Assess purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the cyano and amino groups in nucleophilic reactions?

- DFT Calculations : Use B3LYP/6-31G* to optimize geometry and calculate HOMO/LUMO energies. The cyano group’s electron-withdrawing nature increases electrophilicity at the adjacent carbon, making it susceptible to nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) to predict reaction pathways. For example, polar aprotic solvents stabilize transition states during SN2 reactions .

Q. What methodologies resolve discrepancies in crystallographic data for derivatives of this compound?

- Refinement Software : Use SHELXL to refine structures, focusing on high-resolution (<1.0 Å) data. Validate with R-factor convergence (<5%) and Fo-Fc maps to detect missed electron density.

- Twinning Analysis : Apply the HKLF5 format in SHELXL for twinned crystals. Use the Flack parameter to confirm absolute configuration in chiral derivatives .

Q. What experimental designs enhance enantiomeric purity during synthesis?

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Cinchona alkaloids) during cyanation or amination steps to induce stereocontrol.

- Chiral Resolution : Post-synthesis separation using chiral HPLC (Chiralpak IA column) with hexane/isopropanol eluents.

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, temperature) to favor a single enantiomer during ring closure .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data in safety assessments?

- Precautionary Principle : Assume high toxicity until proven otherwise. Conduct Ames tests for mutagenicity and IC50 assays for cytotoxicity (e.g., using HepG2 cells).

- Cross-Referencing : Compare SDS data from multiple suppliers (e.g., Key Organics vs. PubChem) and prioritize peer-reviewed studies over vendor-provided information .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.